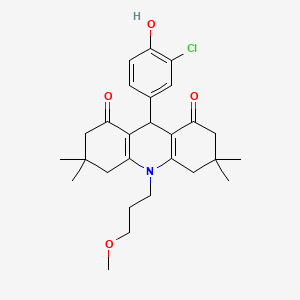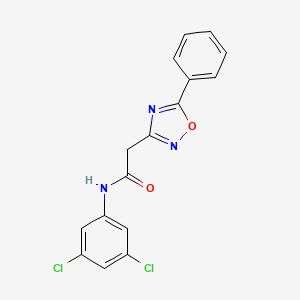![molecular formula C20H27NO3 B5213168 (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist, who also discovered the psychoactive properties of MDMA and other drugs. DOM is a potent hallucinogen that produces intense and long-lasting effects on the mind and body.
Wirkmechanismus
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts primarily as a serotonin receptor agonist, binding to the 5-HT2A and 5-HT2C receptors in the brain. This leads to increased activity in the prefrontal cortex, which is involved in higher cognitive functions such as perception, thought, and emotion. The activation of these receptors also leads to the release of other neurotransmitters such as dopamine and norepinephrine, which contribute to the overall effects of the drug.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects on the body. It causes dilation of the pupils, increased heart rate and blood pressure, and elevated body temperature. It also alters the activity of various neurotransmitters in the brain, leading to changes in mood, perception, and thought. The effects of this compound can last up to 24 hours, making it one of the longest-lasting psychedelics.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for studying the role of these receptors in the brain. It also produces long-lasting effects, which allows for extended periods of observation and data collection. However, this compound is also highly potent and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of interest is the therapeutic potential of psychedelics in the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychoactive compounds based on the structure of this compound, which may have improved therapeutic properties or reduced side effects. Finally, further studies are needed to elucidate the mechanisms of action of psychedelics and their effects on brain function and behavior.
Synthesemethoden
The synthesis of (2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves several steps starting from the precursor compound 2,4-dimethoxybenzaldehyde. The aldehyde is first converted to the corresponding nitrostyrene by reacting with nitroethane in the presence of a catalyst. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(4-methoxyphenyl)-1-methylpropyl bromide in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the psychedelic experience. It has also been used in human studies to explore the neural basis of altered states of consciousness and to investigate the therapeutic potential of psychedelics in the treatment of mental health disorders.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-15(5-6-16-7-10-18(22-2)11-8-16)21-14-17-9-12-19(23-3)13-20(17)24-4/h7-13,15,21H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPFUQKKVLZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)

![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)

![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)